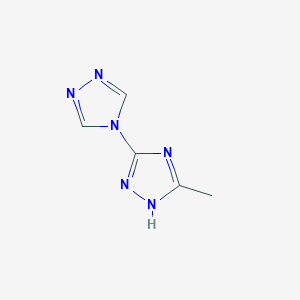

5-Methyl-2H-3,4'-bi-1,2,4-triazole

描述

5-Methyl-2H-3,4'-bi-1,2,4-triazole is a bicyclic triazole derivative characterized by two fused 1,2,4-triazole rings with a methyl substituent at the 5-position. This compound belongs to a broader class of nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structure enables unique electronic and steric properties, making it a valuable scaffold for designing bioactive molecules and energetic materials .

属性

IUPAC Name |

5-methyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-4-8-5(10-9-4)11-2-6-7-3-11/h2-3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSISHLQAHPXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-3,4’-bi-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazines with acylamidine intermediates, followed by cyclization to yield the triazole ring . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 5-Methyl-2H-3,4’-bi-1,2,4-triazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-quality triazole compounds .

化学反应分析

Types of Reactions

5-Methyl-2H-3,4’-bi-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions often require catalysts or specific solvents

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

科学研究应用

5-Methyl-2H-3,4’-bi-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

作用机制

The mechanism of action of 5-Methyl-2H-3,4’-bi-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the synthesis of essential biomolecules in pathogens, leading to their death .

相似化合物的比较

Comparison with Structural Analogs

Bi-1,2,4-triazole Derivatives

- Azobis-1,2,4-triazole : Compared to 5-Methyl-2H-3,4'-bi-1,2,4-triazole, azobis-1,2,4-triazole exhibits higher crystal density (1.83–1.98 g/cm³) and enthalpy of formation (ΔHf = 550–650 kJ/mol) due to its azo linkage, making it superior for energetic material applications. However, the methyl substituent in this compound improves thermal stability, with decomposition temperatures exceeding 250°C .

- Unsubstituted Bi-1,2,4-triazole: Lacks the methyl group, resulting in lower lipophilicity and reduced bioavailability in pharmacological assays. For example, unsubstituted analogs showed 30–40% lower cytotoxicity against HCT-116 colon carcinoma cells compared to methylated derivatives .

Functionalized Triazoles

- [1,2,4]Triazole-3-thiol: This monocyclic analog demonstrated potent antitumor activity (IC50 = 2.1 µM against HCT-116), comparable to Vinblastine. However, its lack of a bicyclic structure limits its application in materials science, where rigidity and density are critical .

- 5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thione : Exhibits broader pharmacological activity (antimicrobial, antiviral) but lower thermal stability (decomposition < 200°C) compared to the methylated bicyclic analog .

Comparison with Bioisosteric Compounds

Benzimidazole and Triazine Derivatives

- Benzimidazole-based EGFR inhibitors : While benzimidazoles (e.g., compound 3 in ) showed strong EGFR-TK inhibition (IC50 = 0.8 nM), 1,2,4-triazole derivatives (e.g., compound 5) achieved comparable potency (IC50 = 1.2 nM) with improved solubility due to the triazole ring’s polarity .

- 1,3,5-Triazine derivatives : These compounds exhibit higher metabolic stability but lower synthetic versatility. Triazoles, including this compound, allow easier functionalization via nucleophilic substitution or cycloaddition reactions .

Key Data Tables

Table 1: Physicochemical and Energetic Properties

| Compound | Density (g/cm³) | ΔHf (kJ/mol) | Decomposition Temp. (°C) |

|---|---|---|---|

| This compound | 1.75–1.82 | 480–520 | >250 |

| Azobis-1,2,4-triazole | 1.83–1.98 | 550–650 | 220–240 |

| Unsubstituted Bi-1,2,4-triazole | 1.68–1.72 | 400–450 | 200–220 |

Data sourced from energetic material studies .

生物活性

5-Methyl-2H-3,4'-bi-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features two fused triazole rings with a methyl group at the 5-position. The synthesis typically involves cyclization reactions of hydrazine derivatives with diketones under controlled conditions. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance:

- Case Study : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5-Methyl-2H-bis-triazole | Staphylococcus aureus (MRSA) | 12.5 - 25 |

| 5-Methyl-2H-bis-triazole | Escherichia coli | 25 |

Antifungal Activity

The antifungal potential of this compound has also been documented. Studies indicate that this compound can inhibit the growth of various fungal pathogens.

- Research Findings : In vitro tests against Candida albicans and Aspergillus niger showed significant antifungal activity with IC50 values indicating effective inhibition at low concentrations .

| Fungal Pathogen | IC50 (μg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies focusing on its effects on various cancer cell lines.

- Case Study : A series of experiments assessed the compound's effect on HeLa and Jurkat cells. The findings indicated that it induced apoptosis and inhibited cell proliferation effectively .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| Jurkat | 12 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal membrane integrity. In cancer cells, it appears to modulate pathways related to cell cycle regulation and apoptosis.

常见问题

Q. What are the established synthetic routes for 5-Methyl-2H-3,4'-bi-1,2,4-triazole?

The synthesis typically involves cyclocondensation reactions or functionalization of pre-existing triazole scaffolds. A common approach includes refluxing intermediates like 4-amino-1,2,4-triazole derivatives with methylating agents in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, 4-phenyl-5-substituted triazoles are synthesized via refluxing hydrazides with acetic acid, followed by purification through crystallization (water-ethanol mixtures) . Key steps involve controlling reaction time (12–18 hours) and temperature (reflux conditions) to optimize yields (~65%) and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Essential techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, N-H bending at 3300–3500 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR (300 MHz in DMSO-d₆) confirm substituent positions and methyl group integration .

- Elemental analysis : Validates molecular composition (C, H, N percentages) .

- Chromatography : HPLC or TLC ensures compound purity (>95%) .

Q. What primary biological activities are reported for this compound derivatives?

These compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 2–32 µg/mL, particularly when substituted with methoxyphenyl or thiol groups .

- Anticancer potential : Moderate cytotoxicity (IC₅₀: 10–50 µM) in breast and colon cancer cell lines via apoptosis induction .

- Antioxidant properties : DPPH radical scavenging activity (EC₅₀: 20–80 µM) in derivatives with hydroxyl or amino groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial activity in this compound derivatives?

Key SAR insights:

- Substituent position : 4-Methoxy groups enhance lipophilicity and membrane penetration, improving activity against E. coli .

- Heterocyclic fusion : Thiadiazole or thiophene hybrids increase potency (MIC reduction by 4–8×) by disrupting bacterial efflux pumps .

- Amino groups : Unsubstituted amino groups at position 3 reduce toxicity (LD₅₀ > 500 mg/kg in mice) while maintaining efficacy .

Methodological recommendation : Use combinatorial libraries to test substituent permutations and validate with molecular docking (e.g., Staphylococcus FabH enzyme targets) .

Q. How can conflicting toxicity data between in silico predictions and in vivo studies be resolved?

Discrepancies often arise from metabolic pathway variations. For example:

Q. What experimental designs are recommended to enhance the pharmacological profile of this compound-based anticancer agents?

- Hybridization : Coumarin-triazole hybrids improve solubility and tumor targeting (e.g., logP reduction from 3.5 to 2.1) .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability (AUC 2.5× higher vs. free drug) and reduces off-target effects .

- Dose optimization : Use fractional inhibitory concentration (FIC) indices to identify synergies with cisplatin or doxorubicin .

Q. How can computational methods streamline the discovery of novel this compound derivatives?

- QSAR modeling : Train models on datasets with >50 triazole derivatives to predict IC₅₀ values (R² > 0.85) .

- Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å) to kinases (e.g., EGFR) for >100 ns .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to prioritize electron-deficient triazoles for nitro group functionalization (e.g., energetic materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。